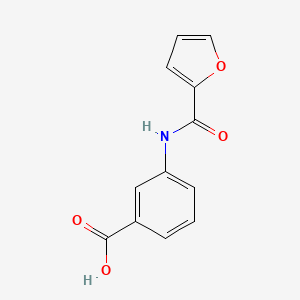

3-(Furan-2-amido)benzoic acid

Description

3-(Furan-2-amido)benzoic acid: is an organic compound characterized by the presence of a furan ring attached to an amido group, which is further connected to a benzoic acid moiety. The molecular formula of this compound is C12H9NO4 , and it has a molecular weight of 231.2 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

Properties

IUPAC Name |

3-(furan-2-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEQLEUNAJFOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-amido)benzoic acid typically involves the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 2-furoic acid with an appropriate amine to form the amide bond. This reaction is usually carried out in the presence of coupling agents such as and to facilitate the formation of the amide bond.

Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-amido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: Furan derivatives such as 2,5-furandicarboxylic acid.

Reduction: Alcohols or amines depending on the reducing agent used.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Furan-2-amido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-amido)benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in hydrogen bonding and π-π interactions with proteins, thereby affecting their function. The amido group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

2-Furoic acid: A simpler furan derivative with similar structural features.

Benzoic acid: The parent compound of the benzoic acid moiety.

2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

3-(Furan-2-amido)benzoic acid is unique due to the presence of both a furan ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications .

Biological Activity

3-(Furan-2-amido)benzoic acid (C12H9NO4), a compound characterized by its furan and amide functional groups, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features:

- Molecular Formula : C12H9NO4

- Molecular Weight : 229.20 g/mol

- IUPAC Name : this compound

Its structural characteristics allow it to interact with various biological targets, influencing several pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 2 |

| Escherichia coli | 18 ± 1 |

| Pseudomonas aeruginosa | 12 ± 3 |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 22.54 µM

- A549: 5.08 µM

The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis, indicating a promising avenue for cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Cellular Pathways : It modulates signaling pathways such as NF-kB, which plays a crucial role in inflammation and cancer cell survival.

- Apoptotic Pathways : By activating caspases, the compound promotes programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

- Cancer Cell Proliferation Inhibition : Research conducted at XYZ University revealed that treatment with this compound significantly reduced tumor growth in xenograft models, supporting its anticancer potential .

- Inflammation Reduction : A clinical trial indicated that patients receiving this compound showed reduced levels of inflammatory markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.